molecular formula C8H4BrClO2S2 B2493259 4-Bromo-1-benzothiophene-2-sulfonyl chloride CAS No. 2193061-38-8

4-Bromo-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B2493259
CAS No.: 2193061-38-8
M. Wt: 311.59
InChI Key: XXRMUHWEMXDWTQ-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-sulfonyl chloride is an organic compound with the molecular formula C8H4BrClO2S2 It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4-bromo-1-benzothiophene. One common method includes the reaction of 4-bromo-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzothiophene ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to achieve coupling.

Major Products

The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-Bromo-1-benzothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is employed in the production of specialty chemicals and advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the benzothiophene ring, making it less versatile in certain synthetic applications.

    1-Benzothiophene-2-sulfonyl chloride: Lacks the bromine atom, which reduces its reactivity in electrophilic aromatic substitution reactions.

    4-Chloro-1-benzothiophene-2-sulfonyl chloride: Similar but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in chemical reactions.

Uniqueness

4-Bromo-1-benzothiophene-2-sulfonyl chloride is unique due to the combination of the benzothiophene ring, bromine atom, and sulfonyl chloride group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research.

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMUHWEMXDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)S(=O)(=O)Cl)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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